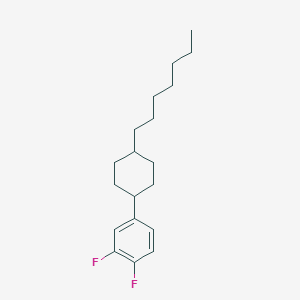

1,2-Difluoro-4-(4-heptylcyclohexyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-(4-heptylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28F2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(20)19(21)14-17/h12-16H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJQPRYOMYTPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343147 | |

| Record name | 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139136-72-4 | |

| Record name | 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 1,2 Difluoro 4 4 Heptylcyclohexyl Benzene

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexyl ring and the heptyl chain, as well as the rotation around the bond connecting the two main moieties, gives rise to a complex conformational landscape for 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene. Understanding these conformational preferences is key to relating the molecular structure to its macroscopic properties.

The bond connecting the 1,2-difluorobenzene (B135520) ring and the cyclohexyl ring is a single bond, and rotation around it is possible. However, steric hindrance between the ortho-fluorine atom and the hydrogens on the cyclohexyl ring can create energy barriers to this rotation. This results in the existence of different rotational isomers, or conformers, with varying energies.

Computational methods can be used to map the potential energy surface as a function of the dihedral angle defining this rotation. By performing a "relaxed scan," where the dihedral angle is systematically varied and the rest of the molecular geometry is optimized at each step, the low-energy conformations (energy minima) and the transition states between them (energy maxima) can be identified. This analysis provides insight into the preferred orientation of the two rings relative to each other.

The seven-carbon heptyl chain is highly flexible, with numerous possible conformations arising from rotations around its C-C single bonds. The lowest energy conformation is typically the all-trans (anti-periplanar) arrangement, which minimizes steric repulsion. However, at finite temperatures, gauche conformations also exist, leading to a variety of folded or bent chain structures. whiterose.ac.uk

The cyclohexyl ring also has distinct conformations, with the "chair" conformation being significantly more stable than the "boat" or "twist-boat" forms. The heptyl group and the benzene (B151609) ring can be attached to the cyclohexyl ring in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents as it minimizes steric interactions.

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational space of flexible molecules like this one. mdpi.com In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, allowing the molecule to explore different conformations. youtube.com By analyzing the trajectory from a long MD simulation, one can determine the relative populations of different conformers and the dynamics of transitions between them, providing a comprehensive picture of the molecule's flexibility and shape.

Stereoelectronic Effects in Fluorinated Cyclohexanes (e.g., Pseudo-Anomeric Effects)

In fluorinated cyclohexanes, the gauche and anomeric effects are key stereoelectronic interactions. The gauche effect often stabilizes a gauche arrangement of electronegative substituents, while the anomeric effect describes the preference of an electronegative substituent at the C-1 position of a heterocyclic ring to occupy the axial position. In carbocyclic systems like cyclohexane (B81311), analogous phenomena, often termed pseudo-anomeric effects, have been computationally and experimentally investigated. These effects are primarily driven by a combination of hyperconjugation and electrostatic interactions.

Recent computational studies on selectively fluorinated methoxycyclohexanes have revealed counter-intuitive axial preferences for the methoxy (B1213986) group, a phenomenon attributed to a "pseudo-anomeric effect". researchgate.neted.ac.uk This effect becomes apparent when electronegative groups, such as difluoromethylene (CF2) groups, are placed at various positions on the cyclohexane ring. researchgate.neted.ac.uknih.govresearchgate.net These groups render adjacent axial hydrogen atoms more electropositive, leading to a stabilizing electrostatic interaction with an axial electronegative substituent. researchgate.neted.ac.uk High-level DFT calculations have been employed to quantify these interactions, demonstrating that these pseudo-anomeric effects can be significant in energetic terms. researchgate.neted.ac.uk

For the 4-heptylcyclohexyl group in the title compound, while not directly fluorinated, the electron-withdrawing nature of the difluorophenyl ring can have subtle, long-range electronic effects on the C-H bonds of the cyclohexane ring. However, the dominant forces governing the conformation of the heptylcyclohexyl group are likely to be steric in nature, with the bulky heptyl and difluorophenyl groups strongly favoring equatorial positions to minimize destabilizing 1,3-diaxial interactions.

| Compound | Substituent (X) | Computational Method | ΔG (kcal/mol) | Favored Conformer |

|---|---|---|---|---|

| Trifluoromethylcyclohexane | -CF3 | Not Specified | -2.1 | Equatorial |

| Phenylcyclohexane | -C6H5 | Not Specified | -2.87 | Equatorial |

| Cyclohexylcyclohexane | -C6H11 | Not Specified | -2.15 | Equatorial |

Intermolecular Interactions and Theoretical Packing Arrangements

The liquid crystalline behavior of this compound is governed by the collective effect of intermolecular interactions. Theoretical and computational methods are indispensable for analyzing these forces and predicting how molecules will arrange themselves in the condensed phase.

In fluorinated organic molecules, weak intermolecular interactions such as C-H···F hydrogen bonds and π-stacking play a crucial role in determining their solid-state and liquid crystal packing.

C-H···F Interactions: The existence and significance of C-H···F interactions as structure-directing forces have been a subject of considerable debate. nih.govresearchgate.net However, computational studies have shown that these interactions, while weak, can collectively contribute to the stability of a crystal lattice. ed.ac.uk Periodic DFT calculations on fluorobenzene (B45895) derivatives have indicated that C-H···F contacts have force constants roughly half that of conventional hydrogen bonds. ed.ac.uk Their contribution to lattice energy is often modest, but they can be numerous. For the title compound, the presence of two fluorine atoms on the benzene ring and numerous C-H bonds on the heptylcyclohexyl moiety provides ample opportunity for such interactions, which would influence the relative arrangement of neighboring molecules.

π-Stacking: The difluorobenzene ring is electron-deficient, which strongly influences its π-stacking behavior. Computational studies on the hexafluorobenzene-benzene dimer, a model for interactions between electron-deficient and electron-neutral aromatic rings, show a significant interaction energy. acs.org Ab initio calculations at the CCSD(T) level estimate the interaction energy of the slipped-parallel hexafluorobenzene-benzene complex to be around -5.38 kcal/mol, which is substantially stronger than that of the benzene dimer (-2.84 kcal/mol). acs.orgscispace.com This enhanced stability is attributed to favorable electrostatic interactions between the quadrupole moments of the two rings, in addition to dispersion forces. acs.org For this compound, this suggests that π-stacking interactions between the difluorophenyl rings of adjacent molecules will be a significant factor in the organization of the liquid crystal phases. Furthermore, interactions between the electron-deficient difluorophenyl ring and the electron-rich C-H bonds of the cyclohexane ring of a neighboring molecule (aliphatic-aromatic stacking) can also be surprisingly strong, with calculations on the cyclohexane-benzene complex showing an interaction energy of -3.27 kcal/mol. scispace.com

| Interacting Pair | Configuration | Computational Method | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Benzene - Benzene | Slipped-parallel | CCSD(T)/CBS | -2.84 scispace.com |

| Hexafluorobenzene - Benzene | Slipped-parallel | CCSD(T)/CBS | -5.38 acs.org |

| Cyclohexane - Benzene | Stacking | CCSD(T)/CBS | -3.27 scispace.com |

| Benzene - CHF3 | Not Specified | ab initio | -4.2 researchgate.net |

Molecular dynamics (MD) simulations are a powerful tool for predicting the bulk properties of materials like liquid crystals. However, the accuracy of these simulations is entirely dependent on the quality of the underlying empirical force field. rsc.org Developing accurate force fields for fluorinated organic molecules is challenging due to the unique electronic properties of fluorine, such as its high electronegativity and low polarizability, which are not always well-captured by standard force fields. acs.orgbiorxiv.org

Considerable effort has been directed towards creating and refining force fields specifically for fluorinated systems. This often involves parametrizing bond lengths, angles, dihedral potentials, and non-bonded interactions (Lennard-Jones parameters and partial atomic charges) against high-level quantum mechanical calculations. acs.orgbiorxiv.org For liquid crystal systems, specialized force fields like GAFF-LCFF have been developed by optimizing parameters for key mesogenic fragments to improve the prediction of transition temperatures. rsc.org For a molecule like this compound, a reliable force field would need to accurately describe the torsional potentials of the cyclohexyl-phenyl linkage, the interactions of the fluorinated aromatic core, and the conformational dynamics of the long alkyl chain.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is instrumental in understanding the mechanisms of the chemical reactions used to synthesize complex molecules like this compound. By modeling reaction pathways, transition states, and intermediates, it is possible to rationalize reaction outcomes and optimize conditions.

The synthesis of this compound likely involves two key transformations: the fluorination of an aromatic precursor and a cross-coupling reaction to join the difluorophenyl and heptylcyclohexyl moieties.

Fluorination: Electrophilic fluorination is a common method for introducing fluorine to an aromatic ring. wikipedia.orgnumberanalytics.com The mechanism of this reaction is complex, but computational studies have been used to investigate the transition states. researchgate.net DFT calculations on the electrophilic fluorination of various aromatic compounds with reagents like N-fluoropyridinium salts have been performed to model the transition state, which typically involves the formation of a Wheland-type intermediate (a sigma complex). researchgate.net The energy of this transition state is highly dependent on the electronic nature of the substituents on the aromatic ring.

Cross-Coupling: A Suzuki-Miyaura coupling reaction is a plausible method for forming the C-C bond between the aromatic ring and the cyclohexane. This reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies, often using DFT, have been extensively applied to model each step. For example, in the coupling of bromobenzene (B47551) and phenylboronic acid, the oxidative addition of the aryl halide to the palladium(0) catalyst has been calculated to have an activation barrier of around 2.6 kcal/mol. nih.gov The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step, with calculated activation energies in some systems being as high as 36.8 kcal/mol. nih.gov For the synthesis of the title compound, the steric bulk of the 4-heptylcyclohexyl group would be expected to have a significant impact on the geometry and energy of the transition states, particularly the transmetalation and reductive elimination steps.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a reaction can be constructed.

Fluorination: The energetic profile for electrophilic aromatic fluorination reveals the relative energies of the intermediates and the activation energies for each step. The initial formation of the sigma complex is typically the rate-determining step, and its energy is influenced by the stability of the carbocation formed. The presence of activating or deactivating groups on the ring will raise or lower this barrier.

Cross-Coupling: The energetic profile of the Suzuki-Miyaura catalytic cycle provides insights into the efficiency of the reaction. Computational studies have shown that the relative energies of the intermediates and the heights of the activation barriers for oxidative addition, transmetalation, and reductive elimination can be significantly affected by the choice of ligand on the palladium catalyst, the base used, and the electronic and steric nature of the coupling partners. nih.govbohrium.com For instance, the use of highly fluorinated arylboronic esters in Suzuki-Miyaura reactions has been investigated computationally, revealing the important role of fluoride (B91410) in the transmetalation step. nih.gov The specific energetic profile for the coupling of a difluorohalobenzene with a (4-heptylcyclohexyl)boronic acid or a related organometallic reagent would require a dedicated computational study, but the principles derived from model systems provide a strong foundation for understanding the reaction's thermodynamics and kinetics.

| Reaction Step | Model Reactants | Catalyst System | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Bromobenzene | Pd-H-Beta zeolite | DFT (M06-L) | 2.6 nih.gov |

| Transmetalation | Phenylboronic acid | Pd-H-Beta zeolite | DFT (M06-L) | 36.8 nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For a compound like 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene, with its distinct aliphatic and aromatic regions, as well as the presence of fluorine atoms, a suite of advanced NMR experiments is required for full characterization.

Fluorine-19 (¹⁹F) NMR is exceptionally useful for probing the local electronic environment of fluorine atoms within a molecule. biophysics.org With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is a sensitive nucleus for NMR analysis. biophysics.org The chemical shifts of fluorine are highly sensitive to changes in their environment, spanning a very wide range, which aids in the identification of subtle structural differences. biophysics.org

For this compound, the two fluorine atoms are attached to an aromatic ring, and their chemical shifts are expected to be in the typical range for aryl fluorides. The ortho-disposition of the two fluorine atoms will result in a strong three-bond fluorine-fluorine coupling (³JFF). Furthermore, couplings to the vicinal aromatic protons (³JFH and ⁴JFH) will create complex splitting patterns. These coupling constants are invaluable for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| F-1 | -135 to -145 | ddd (doublet of doublet of doublets) | ³JF1-F2, ³JF1-H6, ⁴JF1-H3 |

| F-2 | -135 to -145 | ddd (doublet of doublet of doublets) | ³JF1-F2, ³JF2-H3, ⁴JF2-H6 |

Note: Chemical shifts are relative to a standard like CFCl₃. The exact values depend on the solvent and experimental conditions.

To assemble the complete molecular structure, multi-dimensional NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity within the heptyl chain and the cyclohexyl ring. For example, it would show correlations between the methyl protons at the end of the heptyl chain and the adjacent methylene (B1212753) group, and so on, along the entire chain. Similarly, it would map out all the geminal and vicinal proton relationships within the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is highly sensitive and allows for the unambiguous assignment of carbon signals based on their attached, and usually well-resolved, proton signals. sdsu.educolumbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the cyclohexyl proton at the point of attachment (C-1' of the cyclohexane) and the aromatic carbon it is bonded to (C-4 of the benzene ring), confirming the link between the ring systems. It would also show correlations between the aromatic protons and the fluorine-bearing carbons. youtube.com

Table 2: Expected Key HMBC Correlations for Structural Elucidation

| Correlating Proton(s) | Correlated Carbon(s) | Structural Information Confirmed |

|---|---|---|

| H-1' (Cyclohexyl) | C-3, C-4, C-5 (Benzene) | Linkage between cyclohexyl and benzene rings. |

| H-3, H-5 (Benzene) | C-1, C-2 (Fluorinated Carbons) | Position of the difluorinated system relative to the cyclohexyl group. |

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), it is possible to obtain high-resolution ¹³C spectra in the solid state. rsc.org Polymorphism, or the existence of different crystal packing arrangements, can be identified by distinct chemical shifts for crystallographically inequivalent carbon atoms. Furthermore, relaxation time measurements in ssNMR can provide information on molecular motions and dynamics within the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint" and is highly sensitive to the specific functional groups and structural features present. mvpsvktcollege.ac.in

The IR and Raman spectra of this compound can be divided into several regions corresponding to specific vibrations.

C-H Stretching: The region from 2850-3000 cm⁻¹ will feature strong bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the sp³-hybridized carbons of the heptyl and cyclohexyl groups. libretexts.org Weaker bands above 3000 cm⁻¹ are characteristic of the sp² C-H stretching on the aromatic ring. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. mvpsvktcollege.ac.inresearchgate.net The substitution pattern influences the exact position and intensity of these bands.

C-F Stretching: The C-F stretching vibrations are expected to produce strong absorptions in the IR spectrum, typically in the 1000-1300 cm⁻¹ range. ijsr.net The exact positions are sensitive to coupling with other vibrational modes.

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex series of bands arising from C-H bending, C-C stretching, and skeletal deformations of the rings. libretexts.org This region is unique to the molecule and can be used for definitive identification.

Table 3: Predicted Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2850 | Strong | Aliphatic (Cyclohexyl, Heptyl) C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic Ring C=C Stretch |

| 1470-1440 | Medium | CH₂ Scissoring/Bending |

| 1300-1000 | Strong | C-F Stretch |

To confidently assign the numerous bands in the experimental IR and Raman spectra, particularly in the complex fingerprint region, computational methods are employed. Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies and intensities of a molecule. mdpi.comresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum is generated. This theoretical spectrum can then be compared with the experimental data. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. This correlative approach allows for a much more detailed and accurate assignment of the observed vibrational modes to specific molecular motions. mdpi.com

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides not only the exact mass of the molecular ion, allowing for the determination of the molecular formula, but also offers insights into the molecule's structure through the analysis of its fragmentation patterns.

The initial step in the mass spectrometric analysis of this compound would be the determination of its exact molecular weight and, consequently, its molecular formula using HRMS. The expected monoisotopic mass of this compound (C19H28F2) is 306.2159 u.

Upon ionization, typically through electron impact (EI), the molecule would form a molecular ion (M+•), which would then undergo a series of fragmentation reactions. The fragmentation pattern is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the fragmentation is expected to be influenced by the presence of the alkyl chain, the cyclohexane ring, and the difluorobenzene moiety.

The primary fragmentation pathways would likely involve:

Cleavage of the heptyl chain: Fragmentation of the C-C bonds within the heptyl group would lead to a series of losses of alkyl radicals, resulting in peaks separated by 14 Da (CH2).

Cleavage at the cyclohexyl ring: The bond between the cyclohexyl ring and the benzene ring, or within the cyclohexyl ring itself, could cleave. A characteristic fragmentation of cyclohexyl derivatives is the loss of the cyclohexyl ring or parts of it.

Benzylic cleavage: The bond between the benzene ring and the cyclohexyl group is a benzylic position, and its cleavage would be a favorable process, leading to a resonance-stabilized benzylic cation.

Rearrangement reactions: Intramolecular rearrangements, such as hydrogen transfers, could precede or accompany fragmentation, leading to more complex patterns.

An interactive data table of expected major fragments is presented below.

| m/z (calculated) | Possible Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 306.2159 | [C19H28F2]+• | - | Molecular Ion |

| 207.1142 | [C13H15F2]+ | •C7H15 | Cleavage of the heptyl group |

| 124.0383 | [C7H4F2]+ | •C12H24 | Cleavage of the cyclohexyl and heptyl groups |

| 113.0250 | [C6H4F2]+• | C13H24 | Loss of the heptylcyclohexyl moiety |

| 91.0548 | [C7H7]+ | C12H21F2 | Tropylium ion (rearrangement) |

Note: The m/z values are calculated for the most abundant isotopes.

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for real-time reaction monitoring. In the synthesis of this compound, which could involve a Grignard reaction between a difluorophenyl magnesium halide and 4-heptylcyclohexanone followed by dehydration and reduction, or a Suzuki coupling, mass spectrometry can provide crucial information beyond simple product identification. mt.comorganic-chemistry.org

By periodically sampling the reaction mixture and analyzing it by MS, chemists can:

Track the consumption of reactants: The signal intensity of the molecular ions of the starting materials can be monitored over time to determine the reaction rate.

Monitor the formation of intermediates: Transient intermediates that may not be isolable can be detected, providing mechanistic insights.

Quantify product formation: The appearance and increase in the signal intensity of the product's molecular ion indicate the progress of the reaction.

Identify byproducts: The formation of undesired byproducts can be detected early, allowing for the optimization of reaction conditions to improve yield and purity.

This real-time monitoring allows for precise control over the reaction, ensuring completion and minimizing the formation of impurities.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, obtaining single crystals of sufficient quality for compounds like this compound, which are often liquid crystals, can be challenging. If suitable crystals were obtained, single-crystal X-ray diffraction would provide a wealth of information.

A successful single-crystal X-ray diffraction experiment would yield the precise coordinates of each atom in the crystal lattice. From these coordinates, it is possible to calculate accurate bond lengths, bond angles, and torsion angles. This data provides a detailed picture of the molecule's conformation in the solid state.

Based on known structures of similar molecules, the following is a table of expected bond lengths and angles for this compound.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-F | ~120° |

| Bond Angle | C-C-C (cyclohexyl) | ~111° |

| Torsion Angle | C(ar)-C(cy)-C(cy)-C(cy) | Variable (determines ring pucker) |

Note: These are generalized values and can vary depending on the specific electronic and steric environment within the molecule.

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, the crystal packing would be a result of a balance between several types of non-covalent interactions:

Van der Waals forces: These are the dominant interactions for nonpolar molecules and arise from temporary fluctuations in electron density. The long heptyl chain and the cyclohexyl ring would contribute significantly to these interactions, promoting a packing that maximizes surface contact.

π-π stacking: The aromatic difluorobenzene rings of adjacent molecules may stack on top of each other, although this can be influenced by the bulky cyclohexyl group.

C-H···F interactions: Weak hydrogen bonds between the fluorine atoms and hydrogen atoms on neighboring molecules could play a role in directing the crystal packing. acs.org The presence of two fluorine atoms increases the likelihood of such interactions.

Structure Reactivity and Structure Function Correlations in Fluorinated Cyclohexylbenzenes

Impact of Fluorine Substitution Pattern on Aromatic Ring Reactivity

The presence of two fluorine atoms on the benzene (B151609) ring significantly modifies its chemical reactivity compared to unsubstituted benzene. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond, which deactivates the ring towards electrophilic aromatic substitution by lowering the electron density of the π-system. libretexts.orgjmu.eduvedantu.com This deactivation makes reactions with electrophiles slower than for benzene itself. msu.edu

For 1,2-difluorobenzene (B135520) systems, the two adjacent fluorine atoms create a complex electronic environment. Their combined inductive effects further reduce the ring's electron density. The directing effects are also more complicated. While both fluorine atoms are ortho, para-directing deactivators, their positions relative to the bulky cyclohexyl group and to each other influence the regioselectivity of substitution reactions. The positions ortho to one fluorine and meta to the other will have their reactivity influenced by both atoms simultaneously. The strong inductive effect of fluorine can make the aromatic protons more acidic than in benzene. jmu.edu

| Effect | Description | Impact on Benzene Ring |

| Inductive Effect (-I) | Fluorine's high electronegativity pulls electron density away from the ring through the σ-bond framework. | Deactivates the ring, making it less reactive towards electrophiles. vedantu.com |

| Resonance Effect (+R) | Lone pairs on fluorine can be donated into the π-system of the ring. | Increases electron density at ortho and para positions, directing incoming electrophiles to these sites. libretexts.org |

| Overall Impact | The strong -I effect outweighs the +R effect. | The ring is deactivated overall, but substitution is still directed to ortho and para positions. libretexts.org |

Stereochemical Influence of the Cyclohexyl Ring on Molecular Interactions

The cyclohexyl ring is not planar and primarily adopts a stable chair conformation. In 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene, the connection to the benzene ring and the heptyl chain are at positions 1 and 4. For this arrangement to be thermodynamically stable and facilitate the elongated molecular shape often desired in applications like liquid crystals, a trans-1,4-disubstituted pattern is favored.

Role of the Heptyl Chain in Molecular Conformation and Self-Assembly (Theoretical Aspects)

The seven-carbon heptyl chain plays a critical role in the molecule's conformational flexibility and its ability to self-assemble into ordered structures. Theoretically, the alkyl chain can be viewed as an "entropy reservoir," where its conformational disorder influences the thermodynamics of phase transitions. researchgate.net

Correlation between Electronic Structure (Computational) and Chemical Reactivity

Computational methods, such as Density Functional Theory (DFT), provide deep insights into the relationship between the electronic structure of this compound and its reactivity. DFT calculations can map the molecular electrostatic potential (MEP), which visualizes the electron density distribution across the molecule. libretexts.org

For this molecule, the MEP would show a region of high electron density (negative potential) associated with the fluorine atoms due to their lone pairs, and regions of lower electron density (positive potential) on the hydrogen atoms of the aromatic ring. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons and where an electrophilic attack is most likely to occur. For this compound, the HOMO is expected to be localized primarily on the π-system of the difluorobenzene ring.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons and where a nucleophilic attack might occur.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

DFT studies can quantify how the electron-withdrawing nature of the two fluorine atoms lowers the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted benzene. These computational tools allow for the prediction of reactivity patterns and electronic properties before undertaking experimental synthesis. researchgate.netsemanticscholar.org

| Computational Parameter | Significance | Predicted Characteristics for this compound |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential near fluorine atoms; positive potential on aromatic protons. libretexts.org |

| HOMO Energy | Indicates electron-donating ability; higher energy means more reactive to electrophiles. | Lowered by fluorine substitution, indicating reduced reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy means more reactive to nucleophiles. | Lowered by fluorine substitution, potentially increasing susceptibility to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | A relatively large gap would suggest high kinetic stability. |

Fluorine's Unique Contributions to Conformational Preferences and Stereoelectronic Effects

Beyond the classical inductive and resonance effects, fluorine's unique properties introduce subtle but significant stereoelectronic effects that influence molecular conformation and reactivity. beilstein-journals.orgnih.gov The carbon-fluorine (C-F) bond is highly polarized and strong. When multiple C-F bonds are present, as in the 1,2-difluoro arrangement, their dipole moments interact with each other and with the rest of the molecular framework.

Future Prospects and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for Complex Fluorinated Systems

The industrial-scale synthesis of complex fluorinated molecules like 1,2-Difluoro-4-(4-heptylcyclohexyl)benzene often involves multi-step processes that can be energy-intensive and may utilize hazardous reagents. A major area of future research is the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. scribd.comdovepress.comresearchgate.net

Current research focuses on several key areas:

Catalytic Fluorination: Moving away from stoichiometric fluorinating agents towards catalytic methods can significantly reduce waste and improve atom economy. scribd.com Research into late-stage fluorination, where fluorine atoms are introduced at the final steps of a synthesis, is particularly promising for creating diverse molecular libraries for property screening.

Flow Chemistry: Continuous flow processes offer enhanced safety, better heat management, and improved scalability compared to traditional batch reactions. google.com Developing a continuous flow synthesis for fluorinated cyclohexylbenzenes could lead to more efficient and safer industrial production.

Bio-catalysis: The use of enzymes for selective fluorination reactions is a nascent but rapidly growing field. While challenging, harnessing enzymatic pathways could offer unparalleled selectivity under mild, environmentally benign conditions.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is another critical aspect of sustainable synthesis. researchgate.net

The goal is to create synthetic pathways that are not only efficient and high-yielding but also minimize environmental impact through reduced energy consumption, less hazardous waste, and the use of renewable feedstocks. sciencedaily.comeurekalert.org

Advanced Computational Prediction of Molecular Behavior and Properties

Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules before they are synthesized, saving significant time and resources. For fluorinated liquid crystals, computational modeling is indispensable for understanding and optimizing their performance.

| Predicted Property | Significance in Liquid Crystal Performance | Computational Method |

|---|---|---|

| Dipole Moment | Influences dielectric anisotropy (Δε), a key parameter for display switching. | DFT (e.g., B3LYP/6-311G**) |

| Polarizability | Affects the refractive index and birefringence (Δn). | DFT |

| Molecular Geometry | Determines molecular shape and packing efficiency in the liquid crystal phase. | DFT Optimization |

| HOMO/LUMO Energies | Relates to the electrochemical stability and resistance to degradation. | DFT |

Molecular Dynamics (MD) and Force Field Development: While DFT is excellent for single-molecule properties, MD simulations are used to model the collective behavior of molecules in the bulk liquid crystal phase. A significant challenge is the development of accurate force fields, which are the sets of parameters that describe the potential energy of the system. ethz.ch The development of a specific "Liquid Crystal Force Field" (LCFF), potentially an evolution of general force fields like GAFF, is crucial for accurately predicting macroscopic properties like phase transition temperatures and viscoelastic constants. researchgate.netresearchgate.netrsc.org Future research will focus on refining these force fields, possibly incorporating machine learning techniques to improve their predictive power for complex fluorinated systems. ethz.ch

Exploration of New Chemical Transformations for Fluorinated Cyclohexylbenzenes

Research into new chemical transformations of the this compound scaffold can unlock novel derivatives with tailored properties. The existing structure serves as a platform for further functionalization.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the benzene (B151609) or cyclohexane (B81311) rings through C-H activation could provide efficient routes to new analogs without the need for pre-functionalized starting materials.

Modifications of the Alkyl Chain: Transformations of the heptyl group, such as introducing double bonds, branching, or heteroatoms, could significantly alter mesophase behavior, melting points, and solubility.

Coupling Reactions: Using the fluorinated benzene ring as a substrate in cross-coupling reactions could lead to the synthesis of more complex, dimeric, or oligomeric structures with unique optical or electronic properties.

Late-Stage Diversification: Developing reactions that can modify the core structure after its initial synthesis would allow for the rapid creation of a family of related compounds for systematic structure-property relationship studies. acs.org

These explorations are vital for moving beyond simple analogs and creating next-generation materials with enhanced capabilities for advanced display technologies or other applications like organic electronics.

Interdisciplinary Research Integrating Advanced Analytical Techniques

The comprehensive characterization of fluorinated liquid crystals requires a multidisciplinary approach, combining synthetic chemistry with advanced analytical methods to probe molecular structure, dynamics, and bulk properties.

Fluorine-19 NMR Spectroscopy (¹⁹F NMR): This technique is exceptionally powerful for analyzing fluorinated organic molecules due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. chemrxiv.org In the context of liquid crystals, ¹⁹F NMR can provide detailed information on:

Molecular Orientation: In anisotropic liquid crystal phases, NMR observables like residual dipolar couplings (RDCs) and chemical shift anisotropy (RCSA) provide precise data on the average orientation and order of the molecules. rsc.orgresearchgate.net

Conformational Analysis: ¹⁹F NMR can be used to study the conformational preferences of the cyclohexane ring and the orientation of the C-F bonds.

Purity Analysis: It serves as a robust tool for assessing the purity of synthetic products and identifying fluorinated byproducts. chemrxiv.org

Mass Spectrometry and Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), are essential for confirming molecular structures and identifying trace impurities. nih.gov The development of unified reporting standards, potentially incorporating ion mobility spectrometry (IMS), will improve the confidence in identifying novel fluorinated compounds and their metabolites or degradation products. acs.org

The integration of these analytical tools with synthetic efforts and computational modeling creates a powerful feedback loop for the rational design and optimization of new materials.

Theoretical Design of Novel Fluorinated Organic Architectures for Specific Chemical Attributes

Building on the knowledge gained from molecules like this compound, researchers are theoretically designing entirely new molecular architectures to achieve specific, targeted properties. nih.gov The strategic placement of fluorine atoms is a cornerstone of this design process. researchgate.netrsc.orgresearchgate.net

Key design strategies include:

Controlling Dielectric Anisotropy: The magnitude and sign of dielectric anisotropy (Δε) can be tuned by controlling the direction of the molecular dipole moment relative to the long axis of the molecule. nih.gov Introducing fluorine atoms laterally on a benzene ring, as in the title compound, typically contributes to a positive Δε. Conversely, placing fluorine in terminal positions or on axial positions of a cyclohexane ring can lead to negative Δε materials, which are required for technologies like vertically aligned (VA) displays. beilstein-journals.orgbeilstein-journals.orgresearchgate.netrsc.orgnih.gov

Polyphilic Molecules: Designing molecules with distinct fluorinated and non-fluorinated segments can lead to micro-segregation and the formation of complex, self-assembled nanostructures within the liquid crystal phase. nih.gov

This forward-looking design process, heavily reliant on computational predictions, aims to create novel fluorinated architectures that push the boundaries of material performance for next-generation optical and electronic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-difluoro-4-(4-heptylcyclohexyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the heptylcyclohexyl group to the fluorinated benzene ring. For example:

Cyclohexylation : React 4-bromo-1,2-difluorobenzene with trans-4-heptylcyclohexylboronic acid under Pd(PPh₃)₄ catalysis in a degassed THF/H₂O mixture (90°C, 12–24 h).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the product .

- Optimization : Varying palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent systems (toluene vs. THF) can improve yields. Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Key Techniques :

- Data Validation : Cross-validate NMR shifts with DFT calculations (e.g., Gaussian 09) to resolve ambiguities in fluorine coupling patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported mesomorphic properties of this compound in liquid crystal studies?

- Issue : Discrepancies in phase transition temperatures (e.g., nematic vs. smectic phases) may arise from impurities or stereochemical variations in the cyclohexyl group.

- Resolution :

Stereochemical Control : Use chiral HPLC to separate trans/cis isomers and test mesomorphic behavior separately .

DSC-TGA Correlation : Perform differential scanning calorimetry (DSC) under inert gas to detect phase transitions and thermogravimetric analysis (TGA) to rule out decomposition artifacts .

- Case Study : A 2024 study resolved similar contradictions by synthesizing enantiopure trans-cyclohexyl derivatives, confirming a nematic range of 85–120°C via polarized optical microscopy .

Q. What computational strategies are recommended to predict the electronic and thermodynamic properties of this compound?

- DFT Modeling : Use B3LYP/6-311+G(d,p) basis sets to calculate:

- HOMO-LUMO gaps (for charge transport in electronic materials).

- Dipole moments (to assess polarity for solvent compatibility).

- MD Simulations : Molecular dynamics (e.g., GROMACS) can simulate bulk behavior in liquid crystalline phases, focusing on alkyl chain packing and fluorine’s role in intermolecular interactions .

- Validation : Compare computed IR spectra with experimental FT-IR data to refine force field parameters .

Q. How does the fluorine substitution pattern influence biological activity in pharmacological assays?

- Mechanistic Insight : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For antimicrobial testing:

Agar Diffusion Assay : Prepare 1 mg/mL solutions in DMSO and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

Contradiction Handling : If low activity is observed despite computational predictions, check for aggregation effects using dynamic light scattering (DLS) .

- SAR Analysis : Compare with non-fluorinated analogs (e.g., 1,2-dichloro derivatives) to isolate fluorine’s contribution to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.